

Application Notes and Protocols for Surface Texturing of Polymers using Atomic Oxygen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This document provides detailed application notes and protocols for the surface texturing of polymers using **atomic oxygen** (AO). This technique is a powerful tool for modifying the surface properties of polymers to enhance their performance in a variety of applications, including biomedical devices, advanced materials, and drug delivery systems. **Atomic oxygen** treatment can alter the surface morphology and chemistry of polymers, leading to improved hydrophilicity, enhanced cell adhesion, and controlled surface erosion.

Introduction to Atomic Oxygen Surface Texturing

Atomic oxygen, a highly reactive species, is the dominant component of the atmosphere in low Earth orbit (LEO). Its interaction with polymeric materials on spacecraft has been extensively studied, revealing its ability to erode and texture surfaces.[1][2] This phenomenon is now harnessed in ground-based facilities to precisely modify polymer surfaces for various applications.

The process involves exposing a polymer to a stream of **atomic oxygen**, typically generated in a plasma environment. The AO reacts with the polymer's surface, leading to the formation of volatile byproducts such as carbon monoxide and carbon dioxide, and a change in the surface topography.[1] The resulting texture can range from microscopic cones to sharp-edged craters, depending on the directionality of the AO exposure.[3]

Key effects of **atomic oxygen** on polymer surfaces include:

- Surface Texturing: Creation of micro- and nano-scale features on the polymer surface.[1]
- Increased Hydrophilicity: For most non-fluorinated polymers, AO treatment significantly decreases the water contact angle, making the surface more hydrophilic.[4][5] This is attributed to both changes in surface chemistry (oxidation) and morphology.
- Controlled Erosion: The polymer material is removed at a predictable rate, known as the erosion yield.[6][7]

These modifications have significant implications for biomedical applications, such as improving the biocompatibility of implants and enhancing cell growth on tissue engineering scaffolds.[4]

Quantitative Data

The following tables summarize the quantitative effects of **atomic oxygen** exposure on various polymers.

Table 1: Water Contact Angle of Various Polymers Before and After **Atomic Oxygen** Exposure

This table presents the water contact angle of nine different polymers before (pristine) and after exposure to various fluences of **atomic oxygen**. A lower contact angle indicates a more hydrophilic surface. The data shows that non-fluorinated polymers become significantly more hydrophilic even after a short exposure, while the effect on fluorinated polymers is less pronounced.[4][5]

Polymer	Pristine Water Contact Angle (°)	Water Contact Angle after 2.07×10^{18} atoms/cm ² (°)	Water Contact Angle after 5.16×10^{20} atoms/cm ² (°)
Polyimide (Kapton)	70	10	10
Polystyrene	90	20	20
Polycarbonate	85	15	15
Polyethylene	95	40	40
Polypropylene	100	50	50
Polytetrafluoroethylene (PTFE)	110	105	100
Fluorinated Ethylene Propylene (FEP)	115	110	105
Polyvinylidene Fluoride (PVDF)	90	85	80
Ethylene Tetrafluoroethylene (ETFE)	95	90	85

Data synthesized from NASA technical reports.[[4](#)]

Table 2: **Atomic Oxygen** Erosion Yield of Various Polymers

The erosion yield is a measure of the volume of material removed per incident oxygen atom and is a critical parameter for predicting the durability of polymers in an AO environment. This data is often gathered from spaceflight experiments like the Materials International Space Station Experiment (MISSE).[[6](#)][[7](#)][[8](#)][[9](#)][[10](#)]

Polymer	Abbreviation	Erosion Yield ($\times 10^{-24}$ cm ³ /atom)
Acrylonitrile butadiene styrene	ABS	1.09
Cellulose acetate	CA	5.05
Poly-(p-phenylene terephthalamide)	PPDT (Kevlar)	0.628
Polyethylene	PE	> 3.74
Polyvinyl fluoride (clear)	PVF (Tedlar)	3.19
Polyoxymethylene	POM (Delrin)	9.14
Polyacrylonitrile	PAN	1.41
Polystyrene	PS	3.74
Polymethyl methacrylate	PMMA	> 5.60
Polyimide (Kapton® XC)	-	3.07 \pm 0.51

Data sourced from MISSE flight experiments.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

This section provides detailed protocols for the surface texturing of polymers using a radio frequency (RF) plasma asher and for the subsequent characterization of the treated surfaces.

Protocol for Atomic Oxygen Surface Texturing using an RF Plasma Asher

This protocol describes a general procedure for treating polymer samples with **atomic oxygen** generated in a low-pressure RF plasma.

Materials and Equipment:

- Polymer sample of interest

- Kapton witness coupon (for fluence measurement)[5]
- RF plasma asher (e.g., 100-W, 13.56-MHz)[4][5]
- Vacuum pump
- Oxygen gas (high purity)
- Desiccator
- Analytical balance (accuracy $\leq 0.1\text{mg}$)[11]
- Sample holders

Procedure:

- **Sample Preparation:**
 - Clean the polymer samples to remove any surface contaminants.
 - Place the samples in a desiccator for at least 24 hours to ensure they are dry.[11]
 - Measure the initial mass of the polymer samples and the Kapton witness coupon using an analytical balance.
- **Plasma Asher Setup:**
 - Ensure the plasma asher chamber is clean.
 - Place the polymer samples and the Kapton witness coupon inside the chamber on the sample holder.
 - Close the chamber and start the vacuum pump to evacuate the chamber to a base pressure of less than 1×10^{-3} Pa.[11]
- **Atomic Oxygen Exposure:**
 - Introduce high-purity oxygen gas into the chamber.

- Set the desired RF power (e.g., 100 W) and ignite the plasma.[4][5]
- Monitor the chamber pressure and adjust the gas flow to maintain a stable operating pressure.
- Expose the samples for the desired duration. The exposure time will determine the total **atomic oxygen** fluence.
- Post-Treatment:
 - Turn off the RF power and the oxygen gas flow.
 - Vent the chamber to atmospheric pressure.
 - Carefully remove the samples and the Kapton witness coupon.
 - Measure the final mass of the Kapton witness coupon to calculate the **atomic oxygen** fluence. The erosion yield of Kapton is a known standard (approximately 3.0×10^{-24} cm³/atom).[9]
 - Store the treated samples in a clean, dry environment for subsequent characterization.

Protocols for Surface Characterization

3.2.1. Water Contact Angle Measurement

This technique is used to determine the hydrophilicity of the polymer surface.

Equipment:

- Contact angle goniometer
- Micropipette
- Deionized water

Procedure:

- Place the treated polymer sample on the goniometer stage.

- Using a micropipette, carefully dispense a small droplet of deionized water (e.g., 20 μ l) onto the sample surface.[\[4\]](#)
- Capture an image of the droplet at the liquid-solid interface.
- Use the goniometer software to measure the angle between the tangent of the droplet and the sample surface.
- Repeat the measurement at multiple locations on the sample to ensure statistical significance.[\[4\]](#)

3.2.2. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the textured polymer at high magnification.

Equipment:

- Scanning Electron Microscope
- Sputter coater (for non-conductive polymers)
- SEM stubs and conductive adhesive

Procedure:

- Mount the polymer sample on an SEM stub using conductive adhesive.
- For non-conductive polymers, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging.[\[12\]](#)
- Insert the sample into the SEM chamber.
- Evacuate the chamber to the required vacuum level.
- Apply an appropriate accelerating voltage and scan the electron beam across the sample surface.

- Collect the secondary or backscattered electrons to form an image of the surface topography.[\[12\]](#)

3.2.3. Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of the surface topography and can be used to quantify surface roughness.

Equipment:

- Atomic Force Microscope
- Appropriate AFM cantilever and tip

Procedure:

- Mount the polymer sample on the AFM stage.
- Engage the AFM tip with the sample surface.
- Scan the tip across the surface in a raster pattern.
- The deflection of the cantilever is measured by a laser and photodiode system, which is then used to generate a topographical map of the surface.
- AFM can be operated in different modes, such as contact or tapping mode, to obtain various surface information.

3.2.4. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the polymer surface.

Equipment:

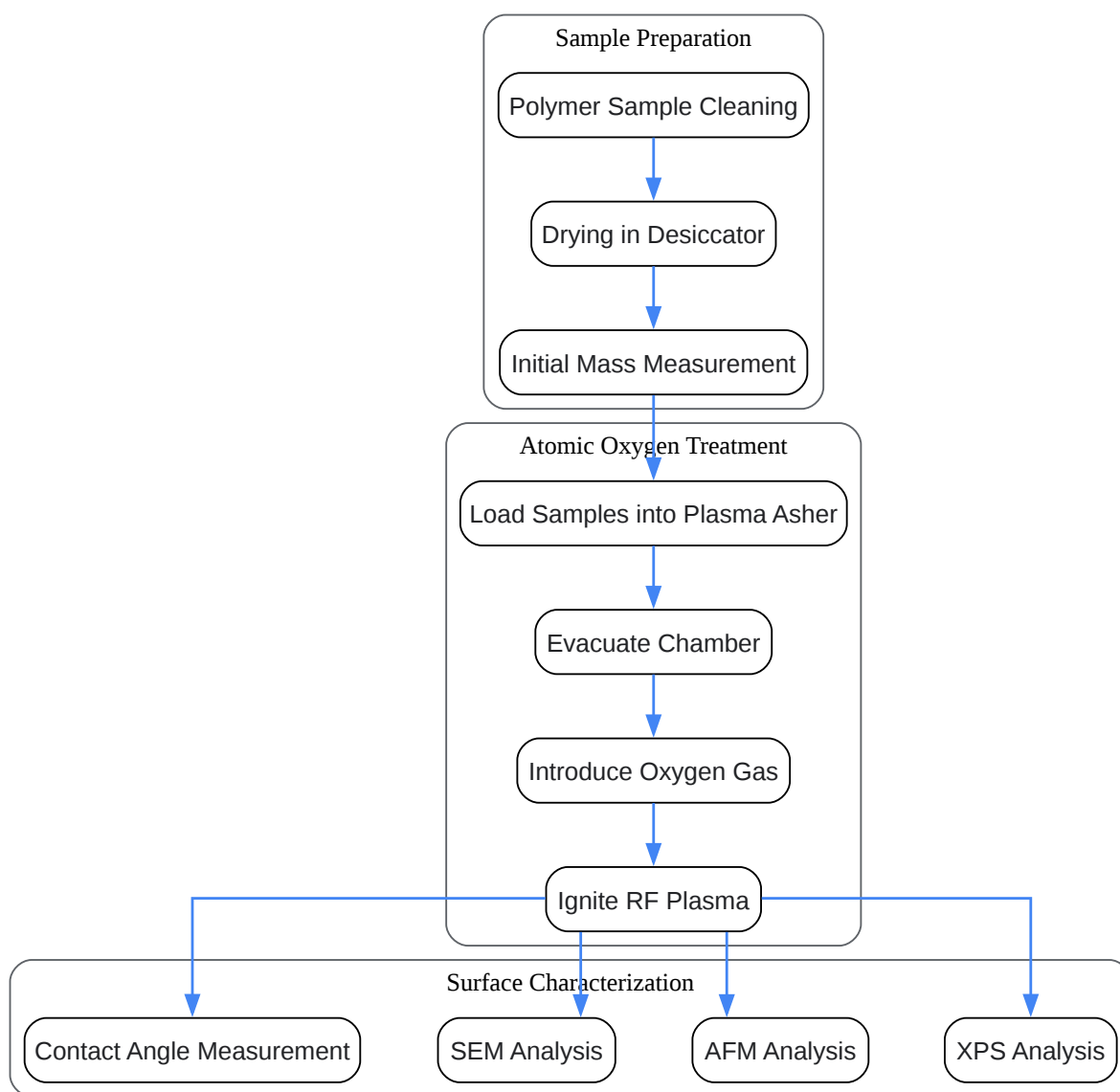
- X-ray Photoelectron Spectrometer

Procedure:

- Place the polymer sample in the ultra-high vacuum chamber of the XPS instrument.[13]
- Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al K α or Mg K α).[13]
- The X-rays cause the emission of core-level electrons (photoelectrons).
- An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
- The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment. This allows for the identification of changes in surface functional groups due to **atomic oxygen** treatment.[14][15]

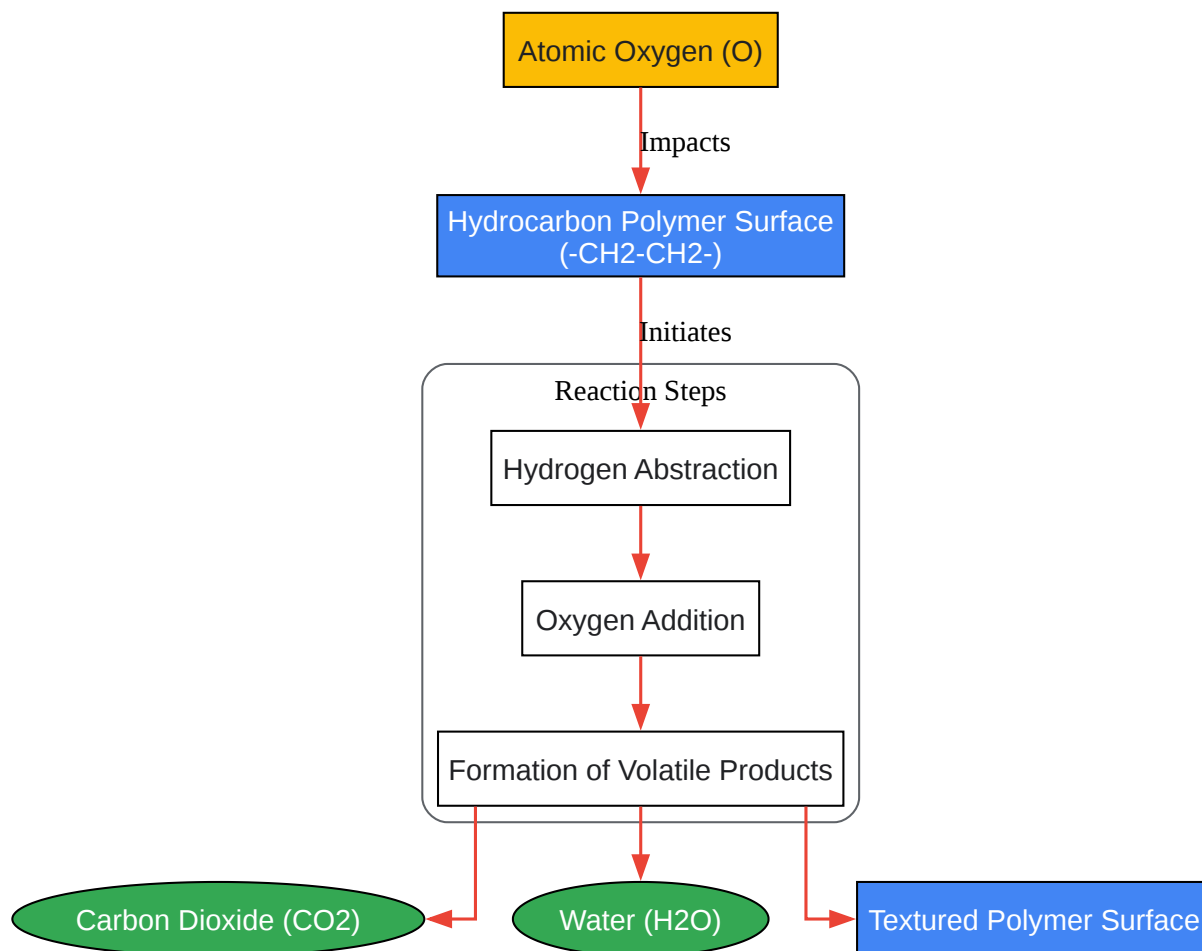
Visualizations

The following diagrams illustrate the experimental workflow and the chemical processes involved in **atomic oxygen** surface texturing.



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Experimental workflow for polymer surface texturing.



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Simplified reaction mechanism of **atomic oxygen** with a hydrocarbon polymer.

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- To cite this document: BenchChem. [Application Notes and Protocols for Surface Texturing of Polymers using Atomic Oxygen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103892#use-of-atomic-oxygen-for-surface-texturing-of-polymers]

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